(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Overview
Description
“(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride” is a chemical compound with the molecular formula C7H17ClN2O2. It is also known as the ®-enantiomer of bethanechol chloride1.
Synthesis Analysis
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Enantiomer Separation and Synthesis of Derivatives
- (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, also known as (R)-carnitine hydrochloride, was synthesized through lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. The enzymatic resolution provided optically pure derivatives, demonstrating its potential in chiral chemistry and the synthesis of biologically active compounds (Kamal et al., 2007).
Intramolecular Hydrogen Bonds and Solubility in Aqueous Solutions
- Research on anthraquinone-based redox active materials for aqueous organic redox flow batteries showed that intramolecular hydrogen bonds significantly influence the solubility of these materials in water. The study emphasized the importance of molecular structure in determining solubility and stability in aqueous environments, which is crucial for the development of efficient and stable energy storage systems (Xia et al., 2021).
Crystal Structure and Prodrug Potential
- A novel hydrochloride quaternary ammonium salt, structurally related to (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, was synthesized and its crystal structure was determined. This research provided insights into the molecular architecture of such compounds, highlighting their potential as prodrugs due to their unique structural features (Xiao, 2008).
Amination Reactions Mediated by Palladium/Imidazolium Salt Systems
- The compound has been studied as part of mechanistic investigations in the field of organic synthesis, specifically in amination reactions of aryl halides with nitrogen-containing reagents. These reactions are fundamental in the synthesis of a wide range of organic compounds, and the research contributes to understanding the role of various catalysts and reaction conditions in optimizing these processes (Grasa et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669845 | |
Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
CAS RN |
944538-49-2 | |
Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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